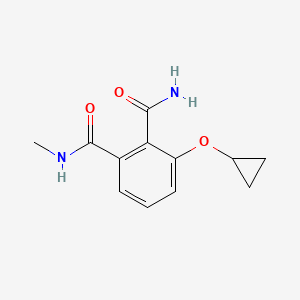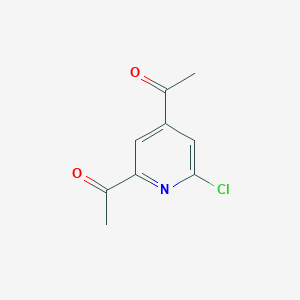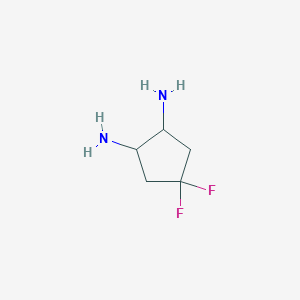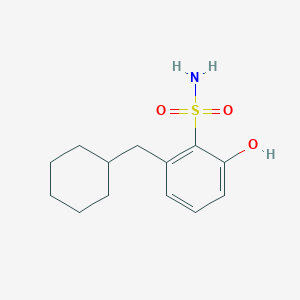
5-Cyclopropoxy-2-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-isopropylbenzaldehyde: is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzaldehyde core. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropylbenzaldehyde can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction , which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Cyclopropoxy-2-isopropylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 5-Cyclopropoxy-2-isopropylbenzoic acid.
Reduction: 5-Cyclopropoxy-2-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-2-isopropylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The cyclopropoxy group is known to impart stability and unique pharmacokinetic properties to molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropylbenzaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the cyclopropoxy group can undergo ring-opening reactions under specific conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive functional groups .
Comparison with Similar Compounds
2-Isopropylbenzaldehyde: Similar in structure but lacks the cyclopropoxy group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Contains a cyclopropoxy group but has different substituents on the benzene ring.
Uniqueness: 5-Cyclopropoxy-2-isopropylbenzaldehyde is unique due to the presence of both the cyclopropoxy and isopropyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-9(2)13-6-5-12(7-10(13)8-14)15-11-3-4-11/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
ZPZDVAMZERYOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)












